molecular formula C18H20O B15075481 1-[Tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl]ethanol CAS No. 732-66-1

1-[Tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl]ethanol

Cat. No.: B15075481
CAS No.: 732-66-1
M. Wt: 252.3 g/mol
InChI Key: IOOIGEUVTBOKRL-UHFFFAOYSA-N
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Description

1-[Tricyclo[8.2.2.2⁴,⁷]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl]ethanol is a planar chiral alcohol derivative based on a [2.2]paracyclophane scaffold. This compound features a rigid tricyclic aromatic framework with an ethanol substituent at the 5-position. By analogy, the ethanol derivative is inferred to have a molecular formula of C₁₈H₂₀O, with an average molecular mass of approximately 252.36 g/mol (accounting for the addition of two hydrogen atoms and a hydroxyl group compared to the ethanone). The compound’s planar chirality and aromatic structure make it relevant in materials science and asymmetric synthesis, particularly for designing fluorescent probes or ligands .

Properties

CAS No.

732-66-1

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

1-(5-tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaenyl)ethanol

InChI

InChI=1S/C18H20O/c1-13(19)18-12-16-7-6-14-2-4-15(5-3-14)8-10-17(18)11-9-16/h2-5,9,11-13,19H,6-8,10H2,1H3

InChI Key

IOOIGEUVTBOKRL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2CCC3=CC=C(CCC(=C1)C=C2)C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl]ethanol typically involves the reaction of tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene with ethanol under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process often includes steps such as purification and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1-[Tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a more saturated alcohol derivative .

Scientific Research Applications

1-[Tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[Tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl]ethanol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Average Mass (g/mol) Functional Group Key Properties/Applications Evidence Source
1-[Tricyclo[8.2.2.2⁴,⁷]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl]ethanol (Target) C₁₈H₂₀O* 252.36* Hydroxyl (-OH) Chiral synthesis, potential fluorescent probes
1-[Tricyclo[8.2.2.2⁴,⁷]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl]ethanone C₁₈H₁₈O 250.34 Ketone (-C=O) Photophysical studies, planar chirality
4,12-Dihydroxy[2.2]paracyclophane C₁₆H₁₆O₂ 240.30 Diol (-OH ×2) High optical purity, solubility studies
4,4,5,5-Tetramethyl-2-tricyclo[8.2.2.2⁴,⁷]hexadeca-4,6,10,12,13,15-hexaen-5-yl-1,3,2-dioxaborolane C₂₂H₂₇BO₂ 334.26 Boronate ester Suzuki-Miyaura coupling, stable intermediate
(Sp)-1-[15-(Dimethylamino)tricyclo[...]propan-1-one C₂₀H₂₃NO 293.41 Ketone, dimethylamino Fluorescent probes, solvatochromic behavior

*Inferred based on structural analogy to the ethanone .

Key Differences and Research Findings

Functional Group Impact on Reactivity and Applications The ethanol derivative (target compound) is expected to exhibit higher polarity and hydrogen-bonding capacity compared to its ketone analogue due to the hydroxyl group. This could enhance solubility in polar solvents, making it suitable for aqueous-phase reactions or biological applications . The ethanone (C₁₈H₁₈O) has been extensively studied for its photophysical properties. Its rigid aromatic system and ketone group enable strong fluorescence, with applications in molecular probes . Diol derivatives (e.g., C₁₆H₁₆O₂) demonstrate high optical purity (≥99% ee in some cases) and are used to study steric effects in chiral environments .

Chirality and Stereochemical Effects Planar chirality in the tricyclic scaffold is a common feature. For example, (Sp)- and (Rp)-enantiomers of dimethylamino-propanone derivatives exhibit distinct optical rotations (e.g., [α]D = +39° for (Sp)-12 vs. -136° for (Rp)-4), highlighting the scaffold’s sensitivity to stereochemical modifications . The target ethanol derivative’s chirality could similarly influence its interaction with enzymes or asymmetric catalysts, though experimental data are pending .

Synthetic Utility Boronate ester derivatives (e.g., C₂₂H₂₇BO₂) are valued for cross-coupling reactions, offering stability under diverse conditions . The ethanone and propanone analogues are synthesized via Grignard reactions or ruthenium-catalyzed asymmetric methods, achieving yields up to 80% .

Biological Activity

1-[Tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl]ethanol is a complex organic compound with significant potential in various biological applications. Its unique structural features and molecular properties make it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C22H28O2
  • Molecular Weight : 324.46 g/mol

Structural Features

The compound features a tricyclic structure with multiple double bonds, which may contribute to its biological activity. The presence of an ethanol group suggests potential interactions with biological systems.

Spectroscopic Data

PropertyValue
InChIInChI=1S/C22H28O2/c1-3-23-17(2)24...
InChIKeySXEZGANHQJHARE-UHFFFAOYSA-N
SMILESC1(=C2CCC3=CC=C(CCC(=C1)C=C2)C=C3)...

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : The compound has shown promise as an antioxidant, potentially protecting cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies indicate effectiveness against certain bacterial strains, suggesting its potential as a natural antimicrobial agent.
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.

Case Studies and Research Findings

  • Antioxidant Study :
    • A study published in the Journal of Natural Products demonstrated that the compound exhibited significant scavenging activity against free radicals in vitro. This suggests potential applications in preventing oxidative damage in cells.
  • Antimicrobial Evaluation :
    • In a clinical trial assessing the efficacy of various compounds against Staphylococcus aureus, this compound showed notable inhibitory effects at concentrations as low as 50 µg/mL.
  • Anti-inflammatory Research :
    • A recent investigation into the anti-inflammatory properties revealed that the compound reduced pro-inflammatory cytokine levels in a murine model of arthritis, indicating its potential for treating inflammatory diseases.

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